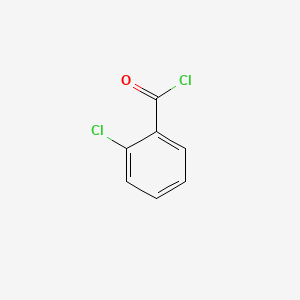

2-Chlorobenzoyl chloride

Vue d'ensemble

Description

2-Chlorobenzoyl chloride: is an organic compound with the molecular formula C7H4Cl2O . It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a benzoyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl chloride can be synthesized through the chlorination of 2-chlorobenzaldehyde in the presence of phosphorus pentachloride. The reaction is typically carried out at temperatures ranging from 50°C to 200°C, with an optimal range of 140°C to 170°C. The reaction time can be significantly reduced by using a catalytic amount of phosphorus pentachloride, resulting in yields of over 90% with purities above 95% .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine. This method is advantageous due to its high yield, low reaction cost, and environmental friendliness .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N′ (2-chlorobenzoyl) thioureas under solid-liquid phase-transfer catalysis conditions.

Acylation Reactions: It causes the acylation of polystyrene during the preparation and regeneration of polystyrene-based resins.

Common Reagents and Conditions:

Aromatic Amines and Ammonium Thiocyanate: Used in the presence of polyethylene glycol-400 as a catalyst.

Polystyrene: Used in the preparation and regeneration of polystyrene-based resins.

Major Products Formed:

- N-aryl-N′ (2-chlorobenzoyl) thioureas

- Acylated Polystyrene

Applications De Recherche Scientifique

Synthesis of Organic Compounds

2-Chlorobenzoyl chloride serves as a versatile acylating agent , facilitating the introduction of acyl groups into various substrates. Its applications include:

- Preparation of Benzamides : It acts as a precursor for synthesizing substituted benzamides, which have significant insecticidal properties. The reaction involves aminating this compound to yield 2-chlorobenzamide, a compound useful in pest control .

- Formation of Isocyanates : The compound can be converted into 2-chlorobenzoyl isocyanate by reacting it with oxalyl chloride. This transformation is crucial for synthesizing various isocyanate derivatives used in polymer chemistry and material science .

- Synthesis of Phosphaoligocycles : In advanced organic synthesis, this compound has been utilized in reactions involving phosphaalkynes to produce complex oligomeric structures .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed in the development of pharmaceuticals:

- Antiallergic Agents : Research indicates that compounds derived from this compound exhibit sensitizing properties in animal models. These studies help in understanding allergic reactions and developing antihistamines or other therapeutic agents .

- Drug Development : The compound's ability to form various derivatives makes it a valuable building block for synthesizing new drugs targeting specific biological pathways.

Industrial Applications

The industrial utility of this compound extends beyond laboratory synthesis:

- Polymer Chemistry : It is used to acylate polystyrene during polymer synthesis, enhancing the material's properties for specific applications like coatings and adhesives .

- Chemical Manufacturing : As an intermediate, it plays a significant role in producing agrochemicals and specialty chemicals that require precise functionalization.

Case Study 1: Synthesis of Insecticides

A study demonstrated the effectiveness of this compound in synthesizing novel insecticides through the formation of substituted benzamides. These compounds showed high activity against common agricultural pests, showcasing the compound's importance in agrochemical applications.

Case Study 2: Allergic Reaction Studies

Research involving guinea pigs sensitized with p-chlorobenzoyl chloride revealed insights into allergic responses and potential therapeutic interventions. The study established a correlation between chemical structure and sensitization capacity, providing a framework for developing safer chemical alternatives .

Mécanisme D'action

The mechanism of action of 2-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The presence of the chlorine atom in the ortho position enhances its electrophilicity, making it more reactive towards nucleophilic attack .

Comparaison Avec Des Composés Similaires

- 2-Chlorobenzoic Acid: A monochlorobenzoic acid with a chloro group at the 2-position .

- 4-Chlorobenzoyl Chloride: Similar structure but with the chlorine atom in the para position .

- 2-Fluorobenzoyl Chloride: Contains a fluorine atom instead of chlorine .

Uniqueness: 2-Chlorobenzoyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of both a benzoyl group and a chlorine atom allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various industrial and research applications .

Activité Biologique

2-Chlorobenzoyl chloride (CAS No. 609-65-4) is an important compound in organic synthesis, particularly as a pharmaceutical intermediate. Its biological activity has been explored in various studies, highlighting its potential applications and effects on biological systems.

This compound is a colorless to yellow liquid that is soluble in organic solvents such as acetone and ether but decomposes in water. It is primarily used in the synthesis of pharmaceuticals, including antifungal agents like clotrimazole, and as an intermediate in the preparation of p-chlorobenzoic acid and trichloro-acaricides .

Sensitization and Allergic Reactions

A study on guinea pigs demonstrated that sensitization with p-chlorobenzoyl chloride led to typical surface lesions upon application, alongside anaphylactic shock following intravenous injection. This suggests a strong sensitizing capacity, indicating that this compound can act as an allergen, potentially forming conjugated antigens that provoke immune responses .

Analgesic Activity

Research has also focused on derivatives of this compound. For instance, 1-allyl-3-(2-chlorobenzoyl) thiourea was synthesized via a modified Schotten-Baumann reaction. This compound exhibited significant analgesic activity in mice, outperforming diclofenac sodium with an ED50 of 15.440 mg/kg BW. This finding suggests that modifications of this compound can lead to promising analgesic agents .

Toxicological Profile

The toxicological effects of this compound have been documented extensively:

Environmental Impact

The compound is considered hazardous to aquatic life, with an LC0 value for goldfish at 200 mg/L and an EC50 value for Daphnia magna at 2,500 mg/L. It is readily biodegradable (>95%) but poses risks to aquatic ecosystems due to its toxic properties .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIKNECPXCLUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060572 | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-65-4, 1321-03-5 | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chlorobenzoyl chloride in organic synthesis?

A: this compound is a highly versatile reagent in organic synthesis, serving as a crucial building block for various heterocyclic compounds, particularly those with pharmaceutical relevance [, , , , , , , , , , , , , , ]. Its reactivity stems from the presence of the electrophilic acyl chloride group, readily undergoing nucleophilic acyl substitution reactions with amines, alcohols, and thiols, among others.

Q2: What are some notable reactions involving this compound?

A2: this compound is widely employed in reactions such as:

- Esterification: It reacts with alcohols to form esters, exemplified by its use in the synthesis of novel propranolol derivatives [].

- Amidation: It reacts with amines to form amides, highlighted in the preparation of substituted-6(5H)-phenanthridinones for poly(ADP-ribose) polymerase inhibitors [].

- Synthesis of Thioureas: It participates in the synthesis of N-(2-chlorobenzoyl)-N′-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-thiourea [] and N-aryl-N′-(2-chlorobenzoyl)-thiourea derivatives [] through reactions with ammonium thiocyanate and corresponding amines.

Q3: How does the structure of this compound influence its reactivity?

A: The presence of the chlorine atom adjacent to the acyl chloride group in this compound exerts a significant influence on its reactivity. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [, , ]. Additionally, the steric hindrance imposed by the chlorine atom can influence the regioselectivity of reactions, as observed in the synthesis of 4,5-dihydro-1H-pyrazole-3-carbothioamides [, ].

Q4: What spectroscopic techniques are typically employed for the characterization of this compound and its derivatives?

A4: Various spectroscopic techniques are crucial for characterizing this compound and its derivatives. These include:

- NMR Spectroscopy (1H, 13C, 15N): Provides detailed information about the structure and conformation of the molecule, including the chemical environment of individual atoms and their spatial arrangement [, , , , , , , , , ].

- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies, providing insights into the bonding patterns within the molecule [, , , , , , , , , , , ].

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and confirmation [, , , , , , , , , , , , ].

- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be related to the presence of conjugated systems or specific chromophores [, , , , , ].

Q5: Are there computational studies on this compound?

A: Yes, computational chemistry plays a significant role in understanding the structural and electronic properties of this compound. Molecular modeling studies, including gas electron diffraction analysis and quantum chemical calculations, have been employed to investigate the conformational preferences and structural parameters of this compound and its halogenated analogs []. These studies provide valuable insights into the molecule's behavior and reactivity.

Q6: What are the safety considerations associated with handling this compound?

A6: this compound is a reactive compound that requires careful handling. It is corrosive and may cause severe skin burns and eye damage. Proper personal protective equipment (PPE), such as gloves and eye protection, should always be worn when handling this chemical. Additionally, it should be used in a well-ventilated area to prevent inhalation.

Q7: Are there any known instances of allergic reactions to compounds synthesized using this compound?

A: While not directly related to this compound itself, there's a reported case of allergic contact dermatitis caused by this compound azine []. This highlights the importance of careful handling and consideration of potential allergenic properties of derivatives synthesized using this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.